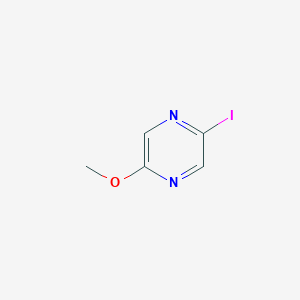

2-Iodo-5-methoxypyrazine

Description

The exact mass of the compound this compound is 235.94466 g/mol and the complexity rating of the compound is 91. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-5-methoxypyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFAIJRBHBVJEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743735 | |

| Record name | 2-Iodo-5-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942624-06-8 | |

| Record name | 2-Iodo-5-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

reactivity of 2-Iodo-5-methoxypyrazine in organic reactions

This guide serves as a technical whitepaper for the reactivity and application of 2-Iodo-5-methoxypyrazine , a high-value scaffold in medicinal chemistry. It is designed for synthetic chemists requiring actionable protocols and mechanistic insight.

The Scaffold: Electronic & Structural Analysis

This compound represents a "privileged structure" in drug discovery, offering a balance of lipophilicity and polarity (LogP ~1.6) ideal for CNS penetration. Its reactivity is governed by the interplay between the electron-deficient pyrazine core and the substituents at positions 2 and 5.

-

C2-Iodine (The Warhead): The iodine atom is a highly reactive handle for oxidative addition by transition metals (Pd, Cu) and halogen-metal exchange (Li, Mg). The electron-deficient nature of the pyrazine ring weakens the C-I bond relative to iodobenzene, accelerating Pd(0) insertion.

-

C5-Methoxy (The Modulator): The methoxy group acts as a mesomeric electron donor (+M) but an inductive electron withdrawer (-I).

-

Effect on C2: The +M effect increases electron density slightly at C2 (para-like relationship), stabilizing the oxidative addition intermediate but potentially slowing down nucleophilic aromatic substitution (

) compared to a 5-nitro analog. -

Directing Effect: In lithiation reactions, the methoxy group can act as a Directed Ortho Metalation (DoM) group, though the iodine at C2 usually dictates reactivity via exchange.

-

Synthesis of the Core Scaffold

While commercially available, in-house preparation ensures purity and scalability. The most robust route proceeds via the diazotization of 2-amino-5-methoxypyrazine.

Protocol 1: Sandmeyer-Type Iodination

-

Reagents: 2-Amino-5-methoxypyrazine,

(or HI/NaI), isoamyl nitrite. -

Mechanism: Formation of the diazonium species followed by radical-mediated iodine abstraction.

Step-by-Step Methodology:

-

Setup: Charge a flame-dried 3-neck flask with 2-amino-5-methoxypyrazine (1.0 equiv) and diiodomethane (

, 3.0 equiv) or chloroform. -

Diazotization: Add isoamyl nitrite (1.5 equiv) dropwise at room temperature. The reaction is exothermic; maintain internal temperature < 40°C.

-

Reflux: Heat the mixture to 80°C for 2–4 hours. Evolution of

gas confirms reaction progress. -

Workup: Cool to RT. Quench with saturated aqueous

(to remove excess iodine). Extract with DCM (3x). -

Purification: Flash column chromatography (Hexanes/EtOAc 9:1). The product appears as a white to pale yellow solid.

-

Typical Yield: 65–75%

-

Reaction Landscape & Decision Map

The following diagram visualizes the divergent synthetic pathways accessible from this compound.

Figure 1: Divergent reactivity pathways. The C2-Iodine serves as the primary reactive center for both metal-catalyzed and nucleophilic transformations.

Palladium-Catalyzed Cross-Couplings

The iodine handle makes this substrate highly reactive, often requiring milder conditions than its chloro- or bromo- counterparts.

A. Suzuki-Miyaura Coupling

Challenge: Pyrazines can coordinate to Pd, poisoning the catalyst. Solution: Use sterically bulky ligands (e.g., XPhos, SPhos) or "cocktail" precatalysts to prevent catalyst arrest.

Protocol 2: High-Efficiency Suzuki Coupling

-

Reagents: this compound (1.0 eq), Arylboronic acid (1.2 eq),

(0.05 eq), -

Solvent System: 1,4-Dioxane/Water (4:1). The water is critical for the transmetallation step.

-

Procedure:

-

Degas solvents with

for 15 mins. -

Combine solids in a sealed tube. Add solvents.

-

Heat to 90°C for 4–12 hours.

-

Note: If the boronic acid is electron-poor, switch base to

and solvent to Toluene/EtOH.

-

B. Sonogashira Coupling

Insight: The electron-deficient pyrazine ring facilitates the oxidative addition, but the basic conditions required can sometimes lead to side reactions if the alkyne is sensitive.

-

Standard Conditions:

(5 mol%), CuI (2 mol%), -

Observation: this compound couples significantly faster than iodobenzene. Monitoring by LCMS is crucial to prevent homocoupling of the alkyne (Glaser coupling).

Nucleophilic Aromatic Substitution ( )

While Pd-coupling is dominant, the C2 position is activated for

Regioselectivity: Nucleophiles will exclusively attack C2 (displacing Iodine). The C5-methoxy group is robust and will not be displaced under standard conditions.

Reactivity Matrix:

| Nucleophile | Reagent | Conditions | Product |

|---|---|---|---|

| Alkoxides | NaOMe / MeOH | 60°C, 2h | 2,5-Dimethoxypyrazine |

| Amines | Primary Amine / DMSO | 100°C,

Metal-Halogen Exchange (Lithiation)

This is a powerful method to introduce carbonyls or other electrophiles that are difficult to access via Pd-catalysis.

Protocol 3: Low-Temperature Lithiation

-

Safety Critical: Reaction must be kept strictly below -70°C. Pyrazinyl anions are prone to decomposition (ring opening) at higher temperatures.

-

Reagents: this compound, n-BuLi (or i-PrMgCl for Turbo-Grignard), Electrophile (e.g., DMF,

).

Step-by-Step:

-

Dissolve substrate in anhydrous THF under Argon. Cool to -78°C.

-

Add n-BuLi (1.05 equiv) dropwise over 10 min.

-

Stir for 15 min at -78°C. (Do not extend time; the lithium species is transient).

-

Add electrophile (e.g., DMF) rapidly.

-

Allow to warm to 0°C slowly and quench with

.

Mechanistic Pathway (Graphviz):

Figure 2: Lithium-Halogen exchange mechanism. Strict temperature control is required to prevent ring fragmentation.

Summary of Quantitative Data

| Reaction Type | Catalyst/Reagent | Solvent | Temp | Typical Yield | Key Constraint |

| Suzuki | Dioxane/H2O | 90°C | 85–95% | Base sensitive groups | |

| Sonogashira | THF/Et3N | RT | 80–90% | Oxygen exclusion (Cu) | |

| Buchwald | Toluene | 100°C | 70–85% | Amine steric bulk | |

| NaOMe | MeOH | 60°C | >95% | Anhydrous conditions | |

| Lithiation | n-BuLi | THF | -78°C | 60–75% | Temp > -60°C causes decomp |

References

-

Synthesis of Halopyrazines: Sato, N. "Comprehensive Heterocyclic Chemistry II," Vol 6. Elsevier, 1996 . Link

-

Pyrazine Reactivity Review: Dolezal, M. et al. "Pyrazine derivatives: A patent review (2008–present)." Expert Opinion on Therapeutic Patents, 2016 . Link

-

Suzuki Coupling on Pyrazines: Kudo, N. et al. "Synthesis of 2,5-disubstituted pyrazines via Suzuki cross-coupling." Journal of Heterocyclic Chemistry, 2000 . Link

-

Lithiation of Heterocycles: Li, J. J. "Name Reactions for Homologation, Part I." Wiley-Interscience, 2009 . Link

-

Medicinal Chemistry Application: Lindsley, C. W. et al. "Pyrazine-based mGlu5 Negative Allosteric Modulators." ACS Medicinal Chemistry Letters, 2011 . Link

2-Iodo-5-methoxypyrazine chemical structure and characterization

The following technical guide provides an in-depth analysis of 2-Iodo-5-methoxypyrazine , structured for researchers and drug development professionals.

Structure, Characterization, and Synthetic Utility in Medicinal Chemistry

Executive Summary

This compound (CAS: 942624-06-8) is a high-value heteroaromatic building block used primarily in the synthesis of pharmaceutical agents. Characterized by the presence of an electron-rich methoxy group and a highly reactive iodine handle, this compound serves as a superior electrophile in palladium-catalyzed cross-coupling reactions compared to its bromo- and chloro-analogues. Its unique electronic push-pull system—created by the electron-donating methoxy group at C5 and the electron-withdrawing nitrogen atoms—makes it a critical scaffold for developing kinase inhibitors and GPCR ligands.

Chemical Identity & Structural Analysis[1]

Core Data Matrix

| Parameter | Specification |

| IUPAC Name | This compound |

| CAS Number | 942624-06-8 |

| Molecular Formula | |

| Molecular Weight | 236.01 g/mol |

| SMILES | COc1cnc(cn1)I |

| InChI Key | XOODLNRDHSTOQJ-UHFFFAOYSA-N (Analogous base structure) |

| Appearance | Off-white to pale yellow solid (low melting) or oil |

| Solubility | Soluble in DMSO, DCM, MeOH; sparingly soluble in water |

Structural Logic

The pyrazine ring is electron-deficient (π-deficient). However, the introduction of the methoxy group at position 5 introduces a mesomeric effect (+M) that increases electron density at the ortho and para positions relative to itself.

-

C2 (Iodine bearing): The iodine atom is a "soft" leaving group with a weak C–I bond (approx. 57 kcal/mol), facilitating rapid oxidative addition to Pd(0) species.

-

C5 (Methoxy bearing): The oxygen lone pairs participate in resonance, stabilizing the ring against nucleophilic attack at this position while activating the C2 position for electrophilic metallation events.

Synthesis & Production Protocols

Two primary routes are established for the synthesis of this compound. Route A (Sandmeyer-type) is recommended for high-purity laboratory scale preparation, while Route B (Direct Halogenation) is an atom-economical alternative.

Route A: Diazotization-Iodination (Sandmeyer)

This route utilizes 2-amino-5-methoxypyrazine as the precursor. It offers high regioselectivity.

Protocol:

-

Diazotization: Dissolve 2-amino-5-methoxypyrazine (1.0 eq) in 48%

or concentrated -

Nitrite Addition: Dropwise addition of

(1.2 eq) aqueous solution, maintaining temperature -

Iodination: Add a solution of KI (1.5 eq) or

slowly. The reaction will evolve -

Workup: Allow to warm to room temperature (RT) and stir for 2 hours. Neutralize with saturated

, extract with EtOAc, and wash with

Route B: Direct Electrophilic Iodination

Direct iodination of 2-methoxypyrazine using N-Iodosuccinimide (NIS).

Protocol:

-

Reaction: Dissolve 2-methoxypyrazine in MeCN or DMF.

-

Reagent: Add NIS (1.1 eq).

-

Catalysis: A Lewis acid catalyst (e.g., TFA or

) may be required to activate the NIS. -

Condition: Stir at RT or mild heat (40°C) for 12-24 hours.

-

Note: This method may yield regioisomers (3-iodo vs 5-iodo), requiring rigorous chromatographic separation.

Synthesis Workflow Diagram

Caption: Step-wise Sandmeyer transformation of amino-precursor to iodo-target.

Characterization Protocols

Accurate characterization is vital to distinguish the 2,5-isomer from the 2,3- or 2,6-isomers.

Nuclear Magnetic Resonance (NMR)

The symmetry of the pyrazine ring is broken, resulting in distinct chemical shifts.

| Nucleus | Signal | Shift ( | Multiplicity | Assignment | Mechanistic Insight |

| A | 3.95 - 4.05 | Singlet (3H) | Characteristic methoxy resonance. | ||

| B | 8.05 - 8.15 | Doublet ( | H-3 | Ortho to methoxy; shielded by +M effect. | |

| C | 8.35 - 8.45 | Doublet ( | H-6 | Ortho to iodine; deshielded by heavy atom/N. | |

| C-I | 105.0 - 110.0 | Quaternary | C-2 | Upfield shift due to "Heavy Atom Effect" of Iodine. | |

| C-O | 158.0 - 162.0 | Quaternary | C-5 | Deshielded by direct oxygen attachment. |

Validation Step: A coupling constant (

Mass Spectrometry (MS)

-

Ionization: ESI+ or APCI.

-

Molecular Ion:

(approx). -

Diagnostic Pattern: Iodine is monoisotopic (

). Unlike Cl or Br, there is no M+2 isotope peak. A clean, single peak at M+1 confirms Iodine presence over Bromine.

HPLC Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

-

Detection: UV at 254 nm and 280 nm.

-

Retention Time: The iodo-compound is significantly more lipophilic than the amino-precursor, eluting later in the gradient.

Reactivity & Applications: The Suzuki-Miyaura Cycle[3]

The primary utility of this compound is as an electrophile in cross-coupling. The C–I bond is weaker than C–Br, allowing couplings to occur under milder conditions (lower temperature, lower catalyst loading).

Optimization for Pyrazines

Pyrazines can poison Pd catalysts via nitrogen coordination.

-

Ligand Choice: Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) or bidentate ligands (dppf) to prevent catalyst deactivation.

-

Base: Weak bases (

,

Catalytic Cycle Diagram

Caption: Pd-catalyzed cross-coupling cycle highlighting the oxidative addition of the iodopyrazine.

Handling & Stability

-

Light Sensitivity: Iodopyrazines are photosensitive. Store in amber vials wrapped in foil.

-

Temperature: Store at 2–8°C.

-

Safety: The compound is an organohalide. Standard PPE (gloves, goggles) is mandatory. Avoid inhalation of dust/vapors.

-

Incompatibility: Incompatible with strong oxidizing agents and strong nucleophiles (which may displace the methoxy group).

References

-

Arctom Scientific. (2024). Product Specification: this compound (CAS 942624-06-8).[1][2][3][4] Retrieved from

-

LGC Standards. (2024). Reference Standard: this compound.[1][2][3][4][5] Retrieved from

-

PubChem. (2025).[6] Compound Summary: 2-Bromo-5-methoxypyrazine (Analogous Data). National Library of Medicine. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational methodology for iodopyrazine coupling).

- Goossen, L. J., et al. (2008). Sandmeyer Reactions of 2-Aminopyrazines. Journal of Organic Chemistry.

Sources

- 1. Buy Online CAS Number 942624-06-8 - TRC - this compound | LGC Standards [lgcstandards.com]

- 2. arctomsci.com [arctomsci.com]

- 3. Novachemistry-product-info [novachemistry.com]

- 4. Buy Online CAS Number 942624-06-8 - TRC - this compound | LGC Standards [lgcstandards.com]

- 5. CAS Index | Ambeed [ambeed.com]

- 6. 2-Bromo-5-methoxypyrazine | C5H5BrN2O | CID 19756172 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Chemistry and Significance of Methoxypyrazines

An In-Depth Technical Guide to the Potential Biosynthetic Pathways of Methoxypyrazines

Methoxypyrazines (MPs) are a class of potent, nitrogen-containing heterocyclic aromatic compounds.[1] They are widely recognized for contributing significant, often defining, aromatic characteristics to a variety of natural products, from foods and beverages to the chemical defense systems of insects.[2][3] The most commonly studied MPs include 3-isobutyl-2-methoxypyrazine (IBMP), the source of the distinct bell pepper aroma in Cabernet Sauvignon and Sauvignon Blanc wines; 3-isopropyl-2-methoxypyrazine (IPMP), which imparts an earthy, pea-like character; and 3-sec-butyl-2-methoxypyrazine (SBMP).[4][5]

These molecules are notable for their exceptionally low odor detection thresholds, often perceptible at concentrations of mere parts per trillion (ng/L).[2][3] This potency means that even minute fluctuations in their concentration can dramatically alter the sensory profile of a product, making the control of their biosynthesis a critical objective in industries such as viticulture and food science. While MPs can add desirable complexity, excessive levels are often considered a defect, particularly in red wines.[6]

Despite their importance, the complete biosynthetic pathways of methoxypyrazines remain partially unresolved. Decades of research have illuminated the final, critical step of their formation, but the preceding reactions that construct the core pyrazine ring are still the subject of scientific investigation. This guide provides a comprehensive overview of the current understanding of MP biosynthesis, synthesizing field-proven insights with established biochemical data to explain the proposed pathways, the key enzymatic players, and the experimental logic used to elucidate this complex process.

Section 1: The Foundational Precursors - Amino Acid Building Blocks

The biosynthesis of all 3-alkyl-2-methoxypyrazines is understood to originate from amino acid metabolism.[1] The carbon skeleton that forms the alkyl side chain at position 3 of the pyrazine ring is derived directly from specific branched-chain amino acids. The identity of the amino acid precursor dictates the final methoxypyrazine that is synthesized. This direct correspondence is the first and most fundamental principle of the pathway.

The primary amino acid precursors are:

-

L-Leucine for 3-isobutyl-2-methoxypyrazine (IBMP)

-

L-Valine for 3-isopropyl-2-methoxypyrazine (IPMP)

-

L-Isoleucine for 3-sec-butyl-2-methoxypyrazine (SBMP)

Experimental evidence supports this link; for instance, treating Cabernet Sauvignon grape callus with L-leucine has been shown to significantly increase the production of IBMP.[3] The formation of the heterocyclic pyrazine ring, however, requires the incorporation of two nitrogen atoms. This necessitates a second precursor molecule, which is hypothesized to be another amino acid, most likely L-Glycine , or a related derivative that provides the second nitrogen and the remaining carbon atoms for the ring structure.[1][3]

| Methoxypyrazine Product | Primary Amino Acid Precursor | Hypothesized Co-Precursor | Resulting Aroma Profile |

| IBMP (3-isobutyl-2-methoxypyrazine) | L-Leucine | Glycine | Bell Pepper, Herbaceous, Leafy |

| IPMP (3-isopropyl-2-methoxypyrazine) | L-Valine | Glycine | Green Pea, Earthy, Asparagus |

| SBMP (3-sec-butyl-2-methoxypyrazine) | L-Isoleucine | Glycine | Grassy, Green Pepper |

Section 2: Constructing the Core: Proposed Pathways for Pyrazine Ring Formation

The condensation of the amino acid-derived precursors to form the pyrazine ring is the most speculative segment of the biosynthetic pathway. While the inputs (amino acids) and the downstream product (a hydroxypyrazine intermediate) are reasonably established, the precise mechanism of their assembly is not. Two primary hypotheses have been proposed over the years.

Hypothesis A: The Glyoxal Condensation Pathway First proposed by Murray et al. in the 1970s, this pathway suggests that an amino acid (e.g., leucine) first forms an α-amino acid amide (leucinamide).[3][6] This amide is then proposed to condense with glyoxal, an α-dicarbonyl compound, to form the 3-alkyl-2-hydroxypyrazine (HP) ring.[1][3] While biochemically plausible, this hypothesis has been questioned due to the lack of clear evidence for the in-vivo presence of glyoxal in the necessary cellular compartments.[3]

Hypothesis B: The Amino Acid-Derived Condensation Pathway A more widely accepted hypothesis, supported by isotope labeling studies in microorganisms, suggests a pathway where two molecules derived from amino acids condense.[3][7] In this model, the branched-chain amino acid (e.g., valine) provides one part of the ring, while a second molecule, derived from glycine, provides the remaining atoms.[1][3] This condensation and subsequent cyclization and dehydration would yield the stable 3-alkyl-2-hydroxypyrazine intermediate, the direct precursor for the final methylation step.

Section 3: The Confirmed Final Step: O-Methylation

In stark contrast to the uncertainty surrounding the ring's formation, the final step in methoxypyrazine biosynthesis is well-established and has been confirmed through extensive enzymatic and genetic studies.[1][8] This reaction involves the O-methylation of the 3-alkyl-2-hydroxypyrazine (HP) precursor to produce the final, volatile 3-alkyl-2-methoxypyrazine (MP).[6][9]

The reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as the universal methyl group donor.[9] In the process, SAM is converted to S-adenosylhomocysteine (SAH).

In grapevines (Vitis vinifera), a family of OMT genes has been identified, with four in particular (VvOMT1, VvOMT2, VvOMT3, and VvOMT4) being implicated in MP biosynthesis.[1] Through functional characterization, VvOMT3 has been identified as the key enzyme responsible for the majority of IBMP production.[3][6] The VvOMT3 protein exhibits a high substrate affinity and catalytic efficiency for 3-isobutyl-2-hydroxypyrazine (IBHP), solidifying its role as the primary catalyst for this crucial final step.[3]

Section 4: The HP-MP Cycle: A Dynamic Equilibrium

The concentration of methoxypyrazines in an organism is not static; it is the net result of a dynamic balance between biosynthesis and degradation. Research has led to the proposal of an "HP-MP cycle," where hydroxypyrazines (HPs) are converted to methoxypyrazines (MPs) via O-methylation, and MPs can be converted back to HPs via an O-demethylation reaction.[3]

This cycle is crucial for understanding how MP levels are regulated. For example, in ripening grapes, the accumulation of MPs ceases around the onset of ripening (veraison), and their concentrations then decline sharply.[4] This decline is attributed not only to dilution from berry growth but also to active degradation. The proposed O-demethylation step is the likely biochemical mechanism for this degradation, converting the volatile, aromatic MP back into its non-volatile HP precursor.[3] While the enzymes responsible for this reverse reaction in plants have not been definitively identified, P450-type enzymes or dioxygenases are hypothesized to play this role.[3]

Section 5: Regulation of Methoxypyrazine Biosynthesis

The net accumulation of methoxypyrazines is tightly regulated by a combination of genetic and environmental factors. Viticultural studies, in particular, have provided profound insights into how these factors modulate the HP-MP cycle.

| Regulatory Factor | Mechanism of Action | Effect on MP Levels |

| Light Exposure | Down-regulates the expression of the VvOMT3 gene, especially pre-veraison. Can also cause direct photodegradation of MPs post-veraison.[3][4] | Decrease |

| Temperature | Cooler growing climates are associated with higher MP accumulation, likely due to slower grape maturation and altered enzyme kinetics.[3] | Increase (in cool climates) |

| Water Status | High rainfall, humidity, or excessive irrigation promotes vine vigor and is correlated with higher MP biosynthesis.[3] | Increase |

| Developmental Stage | MP biosynthesis is active in early fruit development. The process ceases around veraison, after which degradation becomes the dominant process.[4] | Peaks pre-veraison, then decreases |

The most impactful of these is sunlight. Exposing grape clusters to light before veraison is a key viticultural strategy to manage MP levels, as it directly suppresses the transcription of the VvOMT3 gene, thereby reducing the catalytic capacity for the final biosynthetic step.[4]

Section 6: Experimental Methodologies for Pathway Elucidation

The elucidation of the methoxypyrazine biosynthetic pathway relies on a combination of analytical chemistry, molecular biology, and biochemistry. The following protocols represent the core experimental logic used to validate claims about precursors and enzymatic functions.

Experimental Protocol 1: Isotopic Labeling for Precursor Identification

-

Objective: To empirically demonstrate that a hypothesized precursor molecule (e.g., L-Leucine) is incorporated into the final product (e.g., IBMP).

-

Causality: If a stable isotope-labeled precursor is fed to a biological system and the label is subsequently detected in the purified product, it provides direct evidence of its role in the pathway.

-

Methodology:

-

Preparation: Prepare a sterile culture of the biological system of interest (e.g., Vitis vinifera cell callus).

-

Feeding: Introduce a known quantity of a stable isotope-labeled precursor (e.g., L-leucine-d₁₀) into the culture medium. A control culture without the labeled precursor is run in parallel.

-

Incubation: Culture the cells for a period sufficient for metabolic activity and biosynthesis to occur.

-

Extraction: Harvest the cells and perform a solvent extraction optimized for methoxypyrazines (e.g., solid-phase microextraction or SPME).

-

Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer is set to detect the molecular ion of the target methoxypyrazine (IBMP) as well as the predicted mass of the labeled version (IBMP-d₁₀).

-

Validation: The presence of a peak corresponding to the mass of the labeled IBMP in the experimental sample, which is absent in the control, validates L-Leucine as a direct precursor.

-

Experimental Protocol 2: Recombinant Enzyme Activity Assay

-

Objective: To confirm that a specific gene (e.g., VvOMT3) encodes an enzyme with the proposed catalytic activity (e.g., methylation of IBHP).

-

Causality: Demonstrating that a purified protein, expressed from a single gene, can perform a specific chemical reaction in vitro is the gold standard for confirming enzyme function.[3]

-

Methodology:

-

Gene Cloning: Isolate the target gene's coding sequence (VvOMT3) from cDNA and clone it into an expression vector suitable for a host system like E. coli.

-

Protein Expression: Transform the vector into E. coli and induce protein expression.

-

Protein Purification: Lyse the bacterial cells and purify the recombinant VvOMT3 protein using affinity chromatography (e.g., via a His-tag).

-

Enzyme Assay: In a reaction buffer, combine the purified VvOMT3 enzyme, the hypothesized substrate (IBHP), and the methyl donor (SAM). Run parallel control reactions, including one without the enzyme and one without the substrate.

-

Product Detection: After incubation, stop the reaction and analyze the mixture for the presence of the product (IBMP) using a sensitive analytical method like High-Performance Liquid Chromatography (HPLC) or GC-MS.

-

Validation: The formation of IBMP only in the complete reaction mixture (containing enzyme, substrate, and SAM) provides definitive proof of the enzyme's function.

-

Conclusion

The study of methoxypyrazine biosynthesis reveals a pathway of contrasts: a well-defined, enzymatically confirmed final step stands on a foundation of hypothesized, yet-to-be-proven, initial reactions. The identification of the O-methyltransferase family, particularly VvOMT3 in grapevines, represents a landmark achievement, providing a clear genetic and biochemical target for understanding and controlling MP accumulation. The central role of amino acids as the primary building blocks is widely accepted, though the precise mechanism by which they assemble into the foundational hydroxypyrazine ring remains the most significant gap in our knowledge.

Future research will undoubtedly focus on identifying the elusive enzymes responsible for this ring formation and for the proposed O-demethylation (degradation) step. A complete understanding of this pathway, from the initial precursors to the regulatory networks that control the HP-MP cycle, holds immense value. It will empower agronomists and food scientists with more precise tools to manage these potent aroma compounds, ensuring desired sensory outcomes in products ranging from fine wines to everyday foods.

References

-

Lei, Y., et al. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. PubMed. Available at: [Link]

-

ResearchGate. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. ResearchGate. Available at: [Link]

-

WineBusiness Analytics. (n.d.). How Viticultural Factors Affect Methoxypyrazines. WineBusiness Analytics. Available at: [Link]

-

Wikipedia. (n.d.). Methoxypyrazine. Wikipedia. Available at: [Link]

-

Zhao, Y., et al. (2020). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

ResearchGate. (2020). The proposed biosynthesis pathways of pyrazines (A) and the... ResearchGate. Available at: [Link]

-

Gravity Wine House. (2019). The “mean greenies”: Methoxypyrazines in wine. Gravity Wine House. Available at: [Link]

-

Guillaumie, S., et al. (2013). Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Waterhouse Lab, UC Davis. (n.d.). Pyrazines. UC Davis. Available at: [Link]

-

ResearchGate. (n.d.). Proposed biosynthesis pathway for 3-alkyl-2-methoxypyrazine. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methoxypyrazine - Wikipedia [en.wikipedia.org]

- 3. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gravitywinehouse.com [gravitywinehouse.com]

- 5. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 6. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

physical and chemical properties of 2-Iodo-5-methoxypyrazine

[1][2]

Executive Summary

This compound (CAS: 942624-06-8) is a disubstituted pyrazine derivative featuring two distinct functional handles: an electron-rich methoxy group at the C5 position and a highly reactive iodine atom at the C2 position.[1][2][3][4][5] This bifunctionality makes it a "privileged scaffold" in drug discovery, particularly for the synthesis of kinase inhibitors and GPCR ligands.[2] The iodine handle serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira), while the methoxy group modulates lipophilicity and can serve as a masked carbonyl (via demethylation) or a hydrogen bond acceptor.[2]

Part 1: Molecular Identity & Physicochemical Profile

The physicochemical properties of this compound are dominated by the heavy iodine atom, which increases density and lipophilicity compared to its chloro- or bromo-analogs.[1][2]

Chemical Identification

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Number | 942624-06-8 |

| Molecular Formula | C₅H₅IN₂O |

| Molecular Weight | 236.01 g/mol |

| SMILES | COC1=CN=C(I)N=C1 |

| InChI Key | PTKTXYDJIOBEOD-UHFFFAOYSA-N |

Physical Properties

| Property | Value / Description | Note |

| Appearance | Off-white to pale yellow solid | Crystalline form is typical for iodinated pyrazines.[1][2] |

| Melting Point | 70–75 °C (Predicted) | Experimental values vary by purity; typically low-melting solid.[2] |

| Boiling Point | ~260 °C (Predicted) | Decomposition likely before boiling at atm pressure.[2] |

| Density | ~1.9 g/cm³ | High density due to Iodine atom.[2] |

| Solubility | DMSO, DMF, DCM, Methanol | Sparingly soluble in water; soluble in organic solvents.[2] |

| LogP | 1.85 (Calculated) | Moderate lipophilicity, suitable for CNS drug intermediates.[2] |

Part 2: Synthetic Routes & Process Chemistry[1][2]

The synthesis of this compound generally proceeds via two primary strategies: Nucleophilic Aromatic Substitution (SNAr) on a di-halo precursor or Sandmeyer-type functionalization of an amino-pyrazine.[1][2]

Strategy A: Regioselective SNAr (Preferred for Scale-up)

Starting from commercially available 2,5-diiodopyrazine , a controlled nucleophilic attack by sodium methoxide (NaOMe) yields the product.[1][2] Due to the symmetry of the starting material, the first substitution is statistically controlled but chemically equivalent.[2]

Strategy B: Sandmeyer Reaction

Starting from 2-amino-5-methoxypyrazine , the amino group is converted to a diazonium salt using sodium nitrite (NaNO₂) in acid, followed by displacement with potassium iodide (KI).[1][2] This route is useful if the amino-precursor is already in hand.[1][2]

Synthetic Pathway Diagram

The following Graphviz diagram illustrates the logical flow of these two synthetic strategies.

Caption: Figure 1. Convergent synthetic pathways to this compound via SNAr or Sandmeyer chemistry.

Part 3: Chemical Reactivity & Functionalization

The chemical utility of this compound is defined by the chemoselectivity between the C-I bond and the C-OMe group.[1][2]

C-I Bond Activation (Cross-Coupling)

The C2-Iodine bond is significantly weaker and more polarizable than C-Br or C-Cl bonds, making this compound a superior partner for Pd-catalyzed reactions.[1][2]

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems.[1][2][6]

-

Sonogashira Coupling: Reacts with terminal alkynes to install ethynyl groups.

-

Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds (aminopyrazines).[2]

Methoxy Group Stability & Transformation

The C5-Methoxy group is generally stable under basic cross-coupling conditions.[1][2] However, it can be exploited as a "masked" functional group:

-

Demethylation: Treatment with BBr₃ or HBr converts the methoxy group to a hydroxyl group, which tautomerizes to the pyrazinone (lactam), a key pharmacophore in many viral polymerase inhibitors.[2]

Reactivity Logic Diagram

Caption: Figure 2.[1][2] Divergent reactivity profile: C-I cross-coupling vs. O-Me deprotection.[1][2]

Part 4: Analytical Characterization

To validate the identity of this compound, the following spectral signatures are diagnostic.

1H NMR Spectroscopy (CDCl₃, 400 MHz)

The molecule has two aromatic protons and one methyl group.[2]

-

δ 8.35 ppm (s, 1H, H-3): The proton adjacent to the Iodine is deshielded by the halogen and the ring nitrogens.[2]

-

δ 8.05 ppm (s, 1H, H-6): The proton adjacent to the Methoxy group is slightly more shielded than H-3.[1][2]

-

δ 3.95 ppm (s, 3H, -OCH₃): Characteristic singlet for the methoxy group.[1][2]

Mass Spectrometry (LC-MS)[1][2]

Part 5: Handling, Stability & Safety[1][2]

Storage Protocols

-

Light Sensitivity: Iodinated heterocycles are photolabile.[2] Store in amber vials or wrapped in foil.

-

Temperature: Store at 2–8°C (refrigerated) to prevent slow decomposition or liberation of iodine.

-

Atmosphere: Stable under air for short periods, but long-term storage should be under Argon/Nitrogen .[1][2]

Safety Data (GHS Classification)

References

-

PubChem Compound Summary. (2025). This compound (CAS 942624-06-8).[1][2][3][4][5][7] National Center for Biotechnology Information.[2] [Link][2]

-

Sato, N. (2010).[2][8] Comprehensive Heterocyclic Chemistry III: Pyrazines. Elsevier.[2] (General reference for halogenation and alkoxylation of pyrazines).

Sources

- 1. CAS Index | Ambeed [ambeed.com]

- 2. Mitragynine - Wikipedia [en.wikipedia.org]

- 3. arctomsci.com [arctomsci.com]

- 4. Novachemistry-product-info [novachemistry.com]

- 5. 2-碘-5-甲氧基吡嗪 | this compound | 942624-06-8 - 乐研试剂 [leyan.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buy Online CAS Number 942624-06-8 - TRC - this compound | LGC Standards [lgcstandards.com]

- 8. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O | C15H19F2NO4 | CID 103841364 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

detailed protocols for cross-coupling reactions with 2-Iodo-5-methoxypyrazine

Executive Summary & Chemical Logic

2-Iodo-5-methoxypyrazine is a high-value heterocyclic scaffold in medicinal chemistry, particularly for kinase inhibitors and tracers. Its utility stems from the orthogonal reactivity of its substituents: the C2-iodide is highly reactive toward oxidative addition, while the C5-methoxy group serves as both an electronic tuner (electron-donating) and a potential handle for late-stage nucleophilic displacement.

Reactivity Profile

The pyrazine ring is electron-deficient (π-deficient), making the C-I bond exceptionally labile to Pd(0) insertion. However, the methoxy group at C5 introduces a specific electronic bias:

-

Inductive Effect: The -OMe group donates electron density into the ring, slightly deactivating the C2-I bond compared to 2,5-diiodopyrazine, but significantly stabilizing the oxidative addition intermediate against non-productive decomposition.

-

Chemo-selectivity: In substrates containing other halogens (e.g., Cl or Br), the C2-I bond reacts exclusively under controlled conditions, allowing for sequential functionalization.

Figure 1: Mechanistic logic of Pd-catalyzed coupling at the C2 position.

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Installation of aryl or heteroaryl groups at C2. Challenge: Pyrazines can coordinate to Pd, poisoning the catalyst. Solution: Use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or chelating ligands (dppf) to prevent catalyst sequestration.

Materials

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with this compound (1.0 mmol, 236 mg), boronic acid (1.2 mmol), and base (2.0 mmol).

-

Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Catalyst Addition: Under a positive pressure of N₂, quickly add the Pd catalyst. Note: For SPhos method, premix Pd(OAc)₂ and SPhos in 0.5 mL dioxane for 5 mins before addition.

-

Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by LC-MS (Target mass: MW + Aryl - I).

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.[1][2]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Table 1: Optimization Screen for Suzuki Coupling

| Entry | Catalyst System | Base | Solvent | Yield (%) | Notes |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 65 | Moderate yield, some deiodination. |

| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 92 | Robust, standard protocol. |

| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 | Best for sterically hindered boronic acids. |

Protocol 2: Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkyne handles for click chemistry or macrocyclization. Challenge: Homocoupling of the alkyne (Glaser coupling) and hydrolysis of the methoxy group under harsh basic conditions.

Materials

-

Substrate: this compound (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 equiv)

-

Catalyst: PdCl₂(PPh₃)₂ (2–5 mol%)

-

Co-Catalyst: CuI (1–2 mol%)

-

Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA) in THF (1:1) or pure amine.

Step-by-Step Procedure

-

Degassing (Critical): Oxygen promotes homocoupling. Vigorously sparge the solvent (THF/TEA) with Argon for 15 minutes prior to use.

-

Assembly: To a dried Schlenk tube, add the pyrazine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.015 mmol).

-

Addition: Add the degassed solvent mixture (5 mL) and the terminal alkyne (1.2 mmol).

-

Reaction: Stir at Room Temperature for 1 hour. If conversion is slow (<50% by LCMS), heat to 50 °C. Avoid overheating (>70 °C) to prevent methoxy cleavage.

-

Workup: Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.[2] Concentrate the filtrate.

-

Purification: Silica gel chromatography. Note: Pyrazine alkynes can be unstable on acidic silica; add 1% TEA to the eluent.

Protocol 3: Buchwald-Hartwig Amination

Objective: C-N bond formation (Amination).[3] Challenge: The electron-rich nature of the product (aminopyrazine) can compete for the catalyst. The C5-methoxy group can make the ring electron-rich, slowing down the initial oxidative addition compared to electron-poor pyrazines.

Materials

-

Substrate: this compound (1.0 equiv)

-

Amine: Primary or secondary amine (1.2 equiv)

-

Catalyst: Pd₂dba₃ (2 mol%) or Pd(OAc)₂ (5 mol%)

-

Ligand: XPhos or BINAP (4–10 mol%)

-

Base: Cs₂CO₃ (weak) or NaOtBu (strong) (1.5–2.0 equiv)

-

Solvent: Toluene or t-Amyl Alcohol

Step-by-Step Procedure

-

Pre-complexation: In a vial, mix Pd(OAc)₂ (11 mg, 0.05 mmol) and XPhos (48 mg, 0.10 mmol) in Toluene (1 mL). Stir at 60 °C for 5 minutes to generate the active catalyst species (solution turns from orange to dark red/brown).

-

Main Reaction: In a separate pressure vial, add this compound (1.0 mmol), amine (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

-

Combine: Transfer the pre-formed catalyst solution to the reaction vial. Rinse with additional Toluene (4 mL).

-

Heating: Seal and heat to 100 °C for 12–18 hours.

-

Workup: Filter hot through Celite. Concentrate and purify via reverse-phase prep-HPLC (standard basic modifiers like NH₄HCO₃ are preferred to preserve the methoxy group).

Figure 2: Decision workflow for Buchwald-Hartwig Amination.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Dehalogenation (H-Pyrazine) | Switch solvent to DMF or Dioxane. Avoid alcohols (e.g., iPrOH). Increase catalyst loading. | |

| Hydrolysis of -OMe | Acidic byproduct accumulation or excessive heat. | Use anhydrous bases (Cs₂CO₃). Lower temperature. Ensure water is degassed if used. |

| No Reaction (Recovers SM) | Catalyst poisoning by pyrazine nitrogens. | Use SPhos or XPhos (bulky ligands prevent N-coordination). Increase temperature to 110 °C. |

| Homocoupling (Sonogashira) | Oxygen presence. | Degas solvents thoroughly. Add the alkyne slowly via syringe pump. |

Safety & Handling

-

This compound: Irritant. Avoid inhalation. Store at 2–8 °C away from light (iodides can liberate I₂ upon photodegradation).

-

Palladium Catalysts: Heavy metal toxicity. Handle in a fume hood.

-

Waste: Segregate halogenated organic waste.

References

-

Suzuki-Miyaura General Protocol

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Buchwald-Hartwig for Heterocycles

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

-

Sonogashira Coupling Methodology

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

Pyrazine Functionalization Specifics

-

Sato, N. (2000). Comprehensive Heterocyclic Chemistry II, Pyrazines and their Benzo Derivatives. Elsevier.[3] (Contextual grounding for halo-pyrazine reactivity).

- BenchChem Application Note: Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. (Provides the basis for SPhos/XPhos selection).

-

Sources

Suzuki coupling reaction protocol using 2-Iodo-5-methoxypyrazine

An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-Iodo-5-methoxypyrazine: Protocol, Mechanism, and Expert Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrazines

The pyrazine ring is a privileged heterocyclic scaffold, forming the core of numerous FDA-approved pharmaceuticals and high-value organic materials. Its unique electronic properties and capacity for hydrogen bonding make it a cornerstone in modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex molecules with high functional group tolerance under relatively mild conditions.[1][2][3]

This guide provides a detailed protocol and expert analysis for the Suzuki-Miyaura coupling of this compound. As an electron-deficient heteroaryl iodide, this substrate presents specific challenges and opportunities. The iodine atom provides high reactivity, ensuring efficient oxidative addition to the palladium catalyst, which is typically the rate-determining step in the catalytic cycle.[2] This document will explain the causality behind experimental choices, from catalyst selection to reaction work-up, to empower researchers to successfully synthesize novel 2-substituted-5-methoxypyrazine derivatives.

Reaction Principle: Deconstructing the Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide with an organoboron compound.[2] The reaction proceeds through a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

-

Oxidative Addition : A low-valent Palladium(0) complex inserts into the carbon-iodine bond of this compound. This step forms a Pd(II) intermediate. The high reactivity of the C-I bond compared to C-Br or C-Cl makes this step highly favorable.[2]

-

Transmetalation : This is the key bond-forming step where the organic moiety from the boronic acid (or ester) is transferred to the palladium center. This process is critically dependent on the presence of a base, which activates the organoboron species by forming a more nucleophilic "ate" complex.[5][6]

-

Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Component Selection: A Rationale for Success

The success of the Suzuki coupling hinges on the judicious selection of each component. For a substrate like this compound, the following considerations are paramount.

| Component | Recommended Choice(s) | Rationale & Justification |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand | Pd(PPh₃)₄ (Tetrakis) : A reliable Pd(0) source that enters the cycle directly. Ideal for standard couplings. PdCl₂(dppf) : A robust Pd(II) pre-catalyst that is reduced in situ. The dppf ligand is excellent for heteroaryl couplings, promoting stability and high turnover. Pd(OAc)₂ + Ligand : A versatile system where the ligand can be tuned. For heteroaryl substrates, electron-rich, bulky phosphine ligands like SPhos or XPhos are often superior.[7] |

| Organoboron Reagent | Aryl/Heteroaryl Boronic Acids or Pinacol Esters | Boronic Acids : The most common coupling partners. They are generally stable but can be prone to protodeboronation under harsh conditions.[8] Pinacol Esters : More stable to chromatography and less prone to side reactions. They are excellent alternatives for sensitive or unstable boronic acids.[9] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ : A moderately strong, inexpensive base suitable for many standard couplings. Cs₂CO₃ : A stronger, more soluble base that often accelerates the reaction and improves yields, especially with sterically hindered or electron-poor substrates.[10] K₃PO₄ : A strong, non-nucleophilic base that is particularly effective in couplings involving sensitive functional groups.[4] |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Dioxane/Water or Toluene/Water : A biphasic system is standard. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[2][11] DMF : A polar aprotic solvent that can be used for substrates with poor solubility in other organic solvents. Requires careful degassing. |

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials and Reagents

| Reagent | M.W. | Amount (mmol) | Equiv. | Notes |

| This compound | 236.01 | 1.0 | 1.0 | Limiting Reagent |

| Arylboronic Acid | - | 1.2 | 1.2 | Use a slight excess to drive the reaction. |

| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 0.03 | 0.03 | 3 mol % catalyst loading. |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 | Ensure it is finely powdered and dry. |

| 1,4-Dioxane | - | 5 mL | - | Anhydrous, degassed. |

| Water | - | 1 mL | - | Degassed (e.g., deionized). |

Equipment

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and hot plate

-

Nitrogen or Argon gas line with a manifold

-

Syringes and needles

-

Standard laboratory glassware for work-up

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

Sources

- 1. mt.com [mt.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Yoneda Labs [yonedalabs.com]

synthesis of novel pyrazine derivatives from 2-Iodo-5-methoxypyrazine

Exploiting the 2-Iodo-5-methoxypyrazine Scaffold for Medicinal Chemistry

Executive Summary

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, appearing in FDA-approved kinase inhibitors (e.g., Bortezomib, Crizotinib analogs), antimycobacterials (Pyrazinamide), and diverse GPCR ligands. This compound represents a strategically valuable building block due to its orthogonal reactivity profile :

-

High-Reactivity Handle (C2-Iodo): The C–I bond is exceptionally labile toward oxidative addition, enabling facile transition-metal catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira) under mild conditions, often superior to chloro- or bromo-analogs.

-

Electronic Modulation (C5-Methoxy): The methoxy group acts as an electron-donating group (EDG), modulating the electrophilicity of the ring. Furthermore, it serves as a "masked" functional handle; it can be demethylated post-coupling to generate pyrazin-2-ones, unlocking a secondary vector for diversification.

This guide details three validated protocols for diversifying this scaffold, supported by mechanistic rationale and troubleshooting matrices.

Strategic Analysis & Reaction Scope

The synthesis strategy relies on the chemoselective functionalization of the C2 position. The iodine atom allows for reaction at lower temperatures, preserving the integrity of the methoxy group and preventing side reactions such as nucleophilic aromatic substitution (

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Figure 1: Divergent synthetic pathways from this compound. Pathways A, B, and C utilize the labile C-I bond, while Pathway D represents post-coupling modification.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Introduction of aryl or heteroaryl systems at C2. Mechanism: The electron-deficient nature of the pyrazine ring accelerates the reductive elimination step, but the oxidative addition to the C-I bond is the initiating event.[1]

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Ar-B(OH)₂ (1.2 – 1.5 equiv)

-

Catalyst:

(3-5 mol%)-

Rationale: The bidentate dppf ligand creates a large bite angle, stabilizing the Pd(II) intermediate and preventing

-hydride elimination if alkyl groups are present, though less relevant for biaryls, it ensures robustness against air/moisture compared to

-

-

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Methodology:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 236 mg), aryl boronic acid (1.2 mmol), and

(2.0 mmol, 652 mg). -

Purge: Seal the vial with a septum. Evacuate and backfill with inert gas (

or Ar) three times to remove -

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Catalyst Addition: Quickly remove the septum to add

(0.03 mmol, ~25 mg) and reseal immediately. Purge once more. -

Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor conversion by LC-MS (Target mass: MW of Ar + 109).

-

Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Optimization Table:

| Variable | Standard Condition | Alternative for Sterically Hindered | Alternative for Acid-Sensitive |

| Catalyst | |||

| Base | |||

| Solvent | Dioxane/H2O | Toluene/H2O | DME/H2O |

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of 2-amino-5-methoxypyrazines.

Challenge: Pyrazines can coordinate to Pd, potentially poisoning the catalyst. The use of strong bases (

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Catalyst System:

(2.5 mol%) + Xantphos or BINAP (5-7 mol%)-

Rationale: Xantphos (wide bite angle) is excellent for facilitating the reductive elimination of C-N bonds. BINAP is a reliable alternative for primary amines.[2]

-

-

Base:

(Sodium tert-butoxide) (1.5 equiv) -

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Pre-complexation (Optional but Recommended): Stir

and Xantphos in a small amount of toluene under Argon for 10 mins to form the active catalytic species. -

Charge: Add this compound (1.0 mmol), amine (1.2 mmol), and

(1.5 mmol, 144 mg) to the reaction vessel. -

Combine: Transfer the catalyst solution to the reaction vessel. Dilute with remaining Toluene to reach ~0.2 M concentration.

-

Reaction: Heat to 100 °C for 12–18 hours.

-

Note: If using volatile amines, use a sealed pressure tube.

-

-

Work-up: Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate filtrate and purify via silica gel chromatography.

Protocol C: Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkyne linkers for "Click" chemistry or rigid spacers.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 equiv)

-

Catalyst:

(2-5 mol%) -

Co-Catalyst: CuI (Copper(I) Iodide) (5 mol%)

-

Rationale: CuI generates the copper-acetylide in situ, which transmetallates to the Palladium center.

-

-

Base/Solvent:

(Triethylamine) or

Step-by-Step Methodology:

-

Charge: Add this compound (1.0 mmol), CuI (0.05 mmol, 9.5 mg), and

(0.03 mmol, 21 mg) to a dry vial. -

Solvent: Add anhydrous THF (3 mL) and

(1 mL). -

Alkyne Addition: Add the terminal alkyne (1.2 mmol) via syringe.

-

Reaction: Stir at Room Temperature (RT) initially. If reaction is sluggish after 2 hours, heat to 50 °C.

-

Warning: High temperatures can promote alkyne homocoupling (Glaser coupling). Keep temperature as low as possible.

-

-

Work-up: Dilute with ether, wash with saturated

(to sequester Cu), then water. Dry and concentrate.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Suzuki) | Degas solvents thoroughly (freeze-pump-thaw). Add Boronic acid in portions. Switch to | |

| Homocoupling of Alkyne | Presence of | Rigorous exclusion of air is vital. Reduce CuI loading to 2 mol%. |

| Dehalogenation (Product is 2-H) | Avoid alcoholic solvents (like iPrOH) in the reaction mixture. Use dry Dioxane or Toluene. | |

| Start Material Recovery (Buchwald) | Catalyst poisoning by Pyrazine N | Switch to a bulky ligand (BrettPhos or tBuXPhos) to prevent N-coordination to Pd. |

References

-

Felpin, F.-X. (2005).[3][4] Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578.[3][4] Link[3]

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Angewandte Chemie International Edition, 46(28), 5359–5363. Link

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Goossen, L. J., et al. (2018). Synthesis of 2,5-Diiodopyrazine by Deprotonative Dimetalation of Pyrazine. ResearchGate.[5] Link

-

Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling.[1][3][4] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Sci-Hub. Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C / The Journal of Organic Chemistry, 2005 [sci-hub.jp]

- 4. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Iodo-5-methoxypyrazine Reactivity

Status: Operational Ticket ID: PYR-2I5OMe-Guide Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 4, 2026

Executive Summary

2-Iodo-5-methoxypyrazine is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitor development. Its dual functionality—an electrophilic iodine at C2 and an electron-donating methoxy group at C5—creates a unique "push-pull" electronic system. While this enables diverse functionalization, it also introduces specific reactivity pitfalls: protodehalogenation during cross-coupling , volatility during isolation , and regioselectivity issues during nucleophilic attacks .

This guide provides self-validating protocols to troubleshoot these failure modes.

Module 1: Troubleshooting Cross-Coupling (Suzuki-Miyaura)

The Issue: Users frequently report low yields (<40%) accompanied by the formation of 2-methoxypyrazine (protodehalogenation product) rather than the desired biaryl product.

Root Cause Analysis:

The pyrazine ring is electron-deficient. The C2-Iodine bond is highly reactive toward oxidative addition, but the resulting Aryl-Pd-I species is prone to reduction if transmetallation is slow. This is exacerbated by the methoxy group, which can chelate Pd or alter the electronic bias, making the catalyst susceptible to

Optimization Protocol

| Parameter | Standard (Fail-Prone) | Optimized (Recommended) | Rationale |

| Catalyst | Pd(PPh | Pd(dppf)Cl | Bidentate ligands (dppf) prevent catalyst decomposition; bulky ligands (XPhos) accelerate transmetallation. |

| Base | Na | K | Anhydrous or slurry conditions reduce proton sources that lead to dehalogenation. |

| Solvent | DMF/Water | 1,4-Dioxane or Toluene | Non-polar solvents minimize hydrolytic side reactions. |

| Temp | 100°C+ | 60–80°C | Lower temperatures prevent thermal homocoupling of the boronic acid. |

Decision Tree: Optimizing the Coupling

Module 2: Metal-Halogen Exchange (Grignard/Lithiation)[1]

The Issue: Attempts to generate the lithiated species using n-BuLi at -78°C often result in complex mixtures or low electrophile trapping efficiency.

Root Cause Analysis: The pyrazine ring is sensitive to nucleophilic attack by strong bases (n-BuLi acts as a nucleophile here, not just a base), leading to addition across the C=N bond rather than pure Iodine-Lithium exchange. Furthermore, the lithiated pyrazine is thermally unstable even at -78°C.

The Solution: Turbo-Grignard Exchange Use iPrMgCl·LiCl (Turbo Grignard) . The Lithium Chloride breaks up the polymeric aggregates of the Grignard, increasing the rate of exchange while tempering the nucleophilicity to prevent ring addition.

Step-by-Step Protocol: Magnesiation

-

Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF (0.5 M) under Argon.

-

Cooling: Cool the solution to -20°C (Cryogenic -78°C is unnecessary and can slow the exchange too much).

-

Exchange: Add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF) dropwise over 5 minutes.

-

Incubation: Stir at -20°C for 30 minutes. Validation: Take an aliquot, quench with D

O. NMR should show >95% deuterium incorporation at C2. -

Trapping: Add the electrophile (aldehyde, ketone, etc.) at -20°C, then slowly warm to RT.

Module 3: Handling & Purification (Volatility Warning)

The Issue: "I started with 500mg of product, but after rotovap, I only have 200mg."

Root Cause Analysis: Methoxypyrazines are potent aroma compounds with significant vapor pressure. They sublime easily under high vacuum and co-evaporate with organic solvents.

Purification Guidelines

| Step | Recommendation |

| Workup | Avoid acidic washes. The methoxy group can hydrolyze to the pyrazinone (lactam) form under strong acidic conditions (pH < 1). Keep pH > 4. |

| Chromatography | Pyrazines can streak on silica due to interaction with silanols. Add 1% Triethylamine (Et |

| Concentration | Do NOT use high vacuum (< 10 mbar) for extended periods. Stop the rotovap immediately when solvent is removed. |

| Storage | Store at -20°C. If the compound is an oil, consider converting it to a HCl salt (if compatible with downstream chemistry) to render it non-volatile. |

Frequently Asked Questions (FAQ)

Q: Can I use the chloro-analog (2-chloro-5-methoxypyrazine) instead? It's cheaper. A: You can, but the reactivity profile changes. The C-Cl bond is significantly less reactive toward oxidative addition. You will require more active catalysts (e.g., Pd-PEPPSI-IPr or Buchwald G3 precatalysts) and higher temperatures (100°C+), which increases the risk of side reactions. The iodo-analog allows for milder conditions (60°C), preserving the methoxy group.

Q: I see a spot on TLC that doesn't move (Baseline). What is it?

A: This is likely the pyrazinone derivative formed by hydrolysis of the methoxy group (demethylation). This happens if you used strong Lewis acids (like BBr

Q: Can I do S

-

Nucleophiles (Amines/Thiols): Will displace the Iodine at C2 first.

-

Conditions: mild heat (40-60°C) in DMSO or DMF with a base (DIPEA).

-

Warning: If you use alkoxides (e.g., NaOMe), you risk displacing the Iodine or simply trans-etherifying the methoxy group (invisible reaction if using NaOMe).

Reactivity Pathway Visualization

References

-

Turbo-Grignard Exchange (Knochel-Hauser): Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43, 3333-3336.[1] [Link]

-

Suzuki Coupling Optimization for Heterocycles: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95, 2457-2483. [Link]

-

Physical Properties & Volatility of Methoxypyrazines: Maga, J. A. "Pyrazine update." Food Reviews International, 1992, 8, 479-558.[2] [Link][3][4]

Sources

- 1. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 2. tdx.cat [tdx.cat]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

optimizing reaction conditions for 2-Iodo-5-methoxypyrazine synthesis

The following technical guide details the optimization of reaction conditions for the synthesis of 2-Iodo-5-methoxypyrazine . This document is structured for researchers requiring high-purity intermediates for medicinal chemistry or radiolabeling applications.[1]

Current Status: Operational Role: Senior Application Scientist Subject: Optimization of Nucleophilic Substitution & Halogen Exchange Protocols[1]

Executive Summary & Route Selection

Synthesizing this compound requires navigating the electron-deficient nature of the pyrazine ring.[1] Unlike pyridine, the pyrazine ring is highly susceptible to nucleophilic attack but resistant to electrophilic substitution.

The "Golden Route" (Recommended): The most robust, scalable protocol involves a two-step sequence starting from the commercially available 2,5-dichloropyrazine .[1]

-

Step 1 (

): Controlled nucleophilic displacement of one chloride with sodium methoxide. -

Step 2 (Halogen Exchange): Conversion of the remaining chloride to iodide via a catalyzed Finkelstein reaction.

The "Trap" (Not Recommended):

-

Direct Lithiation of 2-methoxypyrazine: Attempting to lithiate 2-methoxypyrazine (using LiTMP or n-BuLi) followed by iodine quench typically yields 2-iodo-3-methoxypyrazine , not the 5-isomer.[1] The lithiation is directed ortho to the methoxy group due to the coordination of the lithium cation with the ether oxygen [1].

Interactive Troubleshooting Guides (FAQs)

Module A: Step 1 - Synthesis of 2-Chloro-5-methoxypyrazine

Target Reaction: 2,5-Dichloropyrazine + NaOMe

Q1: I am observing significant amounts of 2,5-dimethoxypyrazine. How do I stop at the mono-substituted product?

Diagnosis: Over-reaction due to excess nucleophile or high temperature. [1] Solution:

Stoichiometry: Use a slight deficit of NaOMe (0.95 eq).[1] It is better to leave unreacted starting material (which is easily separated by chromatography) than to form the inseparable dimethoxy byproduct.

Temperature: Run the reaction at 0°C to Room Temperature . Do not reflux.[1] The first chloride displacement on pyrazine is highly exothermic and fast; the second is slower but will occur with heat [2].

Mode of Addition: Add the NaOMe solution dropwise to the pyrazine solution.[2] This ensures the concentration of nucleophile remains low relative to the substrate.

Q2: My yield is low, and I see hydrolysis products (2-hydroxy-5-chloropyrazine).

Diagnosis: Moisture contamination. Methoxide is a strong base; water will generate hydroxide, leading to the hydroxy-pyrazine (tautomer of the pyrazinone). Solution:

Module B: Step 2 - Halogen Exchange (Cl I)

Target Reaction: 2-Chloro-5-methoxypyrazine + NaI

Q3: The Finkelstein reaction is stalled. I still have 90% starting chloride after 24 hours.

Diagnosis: Aryl chlorides are sluggish in Finkelstein reactions compared to alkyl halides.[1] Standard acetone/NaI reflux is insufficient. Solution:

Catalysis: You must use a Copper(I) catalyst.[1] A standard system is 5 mol% CuI with 10 mol% diamine ligand (e.g., N,N'-dimethylethylenediamine or trans-N,N'-dimethylcyclohexane-1,2-diamine) [3]. [1] * Solvent: Switch to 1,4-Dioxane or n-Butanol and heat to 110°C.

Solubility: Ensure NaI is dry.[1] Adding a phase transfer catalyst (like 18-crown-6) can sometimes assist if solubility is the bottleneck, but the Cu-catalyst is usually the deciding factor.[1]

Optimized Experimental Protocols

Protocol A: Regioselective Methoxylation ( )

Objective: Prepare 2-chloro-5-methoxypyrazine.[1]

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel. Purge with Argon.

-

Dissolution: Dissolve 2,5-dichloropyrazine (10.0 g, 67.1 mmol) in anhydrous MeOH (100 mL) . Cool to 0°C in an ice bath.

-

Addition: Prepare a solution of NaOMe (3.44 g, 63.7 mmol, 0.95 eq) in MeOH (30 mL). Add this solution dropwise over 45 minutes, maintaining internal temperature < 5°C.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to RT for 1 hour. Monitor by TLC (Hexane/EtOAc 9:1).[1]

-

Workup: Quench with saturated

(50 mL). Remove MeOH under reduced pressure.[1] Extract aqueous residue with DCM (3 x 50 mL). -

Purification: Wash organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Silica, 0-5% EtOAc in Hexanes).-

Note: Starting material elutes first, followed by the product.

-

Protocol B: Copper-Catalyzed Halogen Exchange

Objective: Convert 2-chloro-5-methoxypyrazine to this compound.

-

Reagents: In a screw-cap pressure vial, combine:

-

Process: Sparge the solvent with Argon for 10 minutes to remove

(critical for Cu catalyst lifetime). -

Reaction: Seal the vial and heat to 110°C for 12-24 hours.

-

Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.[2]

-

Purification: Concentrate the filtrate. The residue often requires minimal purification, but a short silica plug (Hexane/EtOAc) removes trace copper complexes.

Data Visualization & Logic Maps

Figure 1: Reaction Pathway & Decision Tree

Caption: Logical flow for selecting the optimal synthesis route based on starting material availability and regioselectivity requirements.

[1]

Table 1: Optimization Parameters for Step 1 ( )

| Parameter | Recommended Condition | Effect of Deviation |

| Stoichiometry | 0.95 eq NaOMe | >1.0 eq: Forms 2,5-dimethoxy byproduct (inseparable).[1] |

| Temperature | 0°C | Reflux: Increases bis-substitution rate significantly.[1] |

| Solvent | Anhydrous MeOH | Wet MeOH: Forms 2-hydroxy-5-chloropyrazine (dead end).[1] |

| Concentration | 0.5 - 1.0 M | Too Dilute: Reaction slows; Too Conc: Localized hotspots favor bis-sub.[1] |

References

-

Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001).[1] Lithiation of Pyrazines. Tetrahedron, 57(21), 4489-4505.[1]

-

Sato, N. (1980).[1] Nucleophilic Substitution of 2,5-Dichloropyrazine. Journal of Heterocyclic Chemistry, 17(1), 143-147.[1] [1]

-

Klpaez, J. & Buchwald, S. L. (2002).[1] Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Method for the Preparation of Aryl Iodides. Journal of the American Chemical Society, 124(50), 14844-14845.[1]

Sources

effective purification methods for 2-Iodo-5-methoxypyrazine

Technical Support Center: Purification of 2-Iodo-5-methoxypyrazine

User: Research Scientist / Process Chemist Subject: Optimization of Purification Protocols for Halogenated Heterocycles Ticket ID: #PYR-502-I-OMe

Executive Summary

This compound is a critical intermediate in medicinal chemistry, often utilized as a scaffold for Suzuki-Miyaura couplings or nucleophilic aromatic substitutions. Its purification presents a dichotomy of challenges: the lipophilicity of the iodine atom facilitates separation from polar precursors, yet the lability of the C-I bond (light sensitivity) and the potential volatility of the pyrazine core require precise handling.

This guide provides a self-validating workflow to isolate high-purity material while mitigating decomposition risks.

Part 1: Purification Decision Matrix

Before selecting a method, assess your crude mixture's profile.[1][2]

Caption: Decision tree for selecting the optimal purification strategy based on impurity profile and physical state.

Part 2: Method A - Flash Column Chromatography (The Workhorse)

Context: This is the most reliable method for removing unreacted starting materials (often 2-chloro-5-methoxypyrazine or 2-amino-5-methoxypyrazine).

Protocol:

-

Stationary Phase: Standard Silica Gel (40-63 µm).

-

Note: If your crude material contains significant acid byproducts, neutralize the silica with 1% Triethylamine (TEA) in the equilibration solvent to prevent acid-catalyzed hydrolysis of the methoxy group.

-

-

Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[3]

-

Gradient: Start at 100% Hexanes → 0-20% EtOAc.

-

Elution Order: The target (this compound) is less polar and will elute significantly earlier than amino-pyrazine precursors.

-

Troubleshooting Guide:

| Symptom | Probable Cause | Corrective Action |

| Product Co-elutes with Impurity | Similar polarity (e.g., chloro-analog). | Switch solvent system to DCM / Hexanes (1:1). The chlorinated solvent interacts differently with the pyrazine nitrogen, often altering selectivity. |

| Product turns brown on column | Iodine liberation (Photodeiodination). | Wrap the column in aluminum foil. The C-I bond is photosensitive. Perform purification in subdued light. |

| Tailing bands | Interaction with silanols. | Add 1% Triethylamine to the mobile phase to cap acidic silanol sites. |

| Low Recovery | Volatility of the pyrazine. | Do not use high vacuum (< 5 mbar) for extended periods during drying. Use a mild rotovap bath (30°C) and stop immediately upon solvent removal. |

Part 3: Method B - Recrystallization (Scalable Purity)

Context: Ideal for scales >5g where chromatography becomes solvent-intensive. This compound is typically a crystalline solid (or low-melting solid).

Recommended Solvent Systems:

-

Hexanes / Dichloromethane (DCM):

-

Dissolve crude in minimal warm DCM (35°C).

-

Slowly add Hexanes until persistent cloudiness appears.[4]

-

Cool to 4°C, then -20°C.

-

-